1-茚酮-5-羧酸

描述

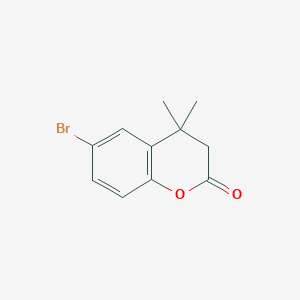

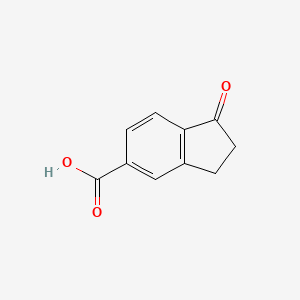

1-Indanone-5-carboxylic acid is a chemical compound with the CAS Number: 3470-45-9 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 1-oxo-5-indanecarboxylic acid . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 1-indanones has been extensively studied. More than 100 synthetic methods have been developed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The first synthesis of 1-indanone from carboxylic acid was described by Price and Lewis in 1939 .Molecular Structure Analysis

The molecular structure of 1-Indanone-5-carboxylic acid is represented by the InChI code: 1S/C10H8O3/c11-9-4-2-6-5-7 (10 (12)13)1-3-8 (6)9/h1,3,5H,2,4H2, (H,12,13) .Chemical Reactions Analysis

1-Indanones are known for their versatile reactivity. They have been used in various annulations to construct fused and spirocyclic frameworks . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Physical And Chemical Properties Analysis

1-Indanone-5-carboxylic acid is a solid at room temperature . The storage and shipping temperature is room temperature .科学研究应用

Antiviral and Antibacterial Agents

1-Indanone derivatives have shown promise as antiviral and antibacterial agents . Their structural framework allows for the inhibition of viral replication and bacterial growth, making them valuable in the development of new medications for infectious diseases .

Anticancer Drugs

The anticancer properties of 1-Indanone derivatives stem from their ability to interfere with cancer cell proliferation. Research has indicated their potential use in chemotherapy for various types of cancer, offering a new avenue for treatment strategies .

Alzheimer’s Disease Treatment

1-Indanone compounds have been identified as potential pharmaceuticals for the treatment of Alzheimer’s disease . Their ability to interact with neurological pathways offers hope for managing this neurodegenerative condition .

Cardiovascular Drugs

The cardiovascular applications of 1-Indanone derivatives are linked to their effects on heart tissue and blood vessels. They are being studied for their potential to treat cardiovascular diseases , which remain a leading cause of death globally .

Agrochemicals: Insecticides, Fungicides, and Herbicides

In the agricultural sector, 1-Indanone derivatives serve as insecticides, fungicides, and herbicides . Their efficacy in controlling pests and plant diseases is crucial for crop protection and yield improvement .

Hepatitis C Treatment

1-Indanone derivatives have been explored as non-nucleoside, low molecular drugs for the treatment of hepatitis C. They inhibit HCV replication, which is vital for managing and potentially curing this chronic liver disease .

作用机制

Target of Action

1-Indanone-5-carboxylic acid is a derivative of 1-indanone, which has been found to have a broad range of biological activity . The primary targets of 1-indanone derivatives are often adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .

Mode of Action

1-indanone derivatives are known to interact with their targets, causing changes in the cell . For instance, in the synthesis of 5-hydroxy-1-indanone, a derivative of 1-indanone, the compound was transformed in the presence of a Lewis acid .

Biochemical Pathways

1-indanone derivatives have been shown to have a wide range of biological activities, suggesting they may affect multiple pathways . For example, they have been used as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and insecticides, fungicides, herbicides .

Result of Action

Given the broad range of biological activities of 1-indanone derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

安全和危害

The safety information for 1-Indanone-5-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

1-Indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis . Extensive studies on the bioactivity of 1-indanone derivatives have opened up new possibilities for their applications . Future research may focus on developing new synthetic methods and exploring further applications of these compounds.

Relevant Papers The papers retrieved provide valuable information on the synthesis, properties, and applications of 1-indanones . They highlight the versatile reactivity of these compounds and their potential in various fields, including medicine and agriculture .

属性

IUPAC Name |

1-oxo-2,3-dihydroindene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLCLJRVOCBDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627016 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3470-45-9 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)